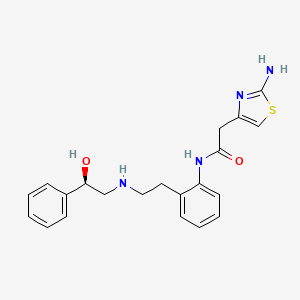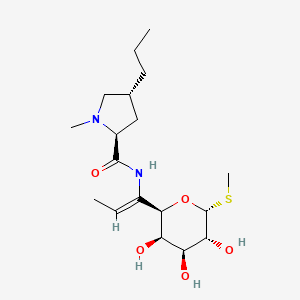![molecular formula C33H16Na8O38S8 B13433620 Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate](/img/structure/B13433620.png)
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is a complex organic compound characterized by multiple sulfonate groups and chromen structures. This compound is notable for its extensive sulfonation, which imparts high solubility in water and potential for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate involves multiple steps, starting with the sulfonation of phenyl groups. The reaction typically requires strong sulfonating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure complete sulfonation. The chromen structures are formed through cyclization reactions involving phenolic compounds and appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of catalysts to enhance reaction rates and selectivity is also common in industrial settings.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic and chromen moieties.
Reduction: Reduction reactions can target the sulfonate groups, potentially converting them to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Conditions for electrophilic aromatic substitution often involve Lewis acids like aluminum chloride.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced sulfonates and thiols.
Substitution: Functionalized aromatic compounds with various substituents.
科学的研究の応用
Chemistry
The compound’s extensive sulfonation makes it a valuable reagent in organic synthesis, particularly in the formation of water-soluble derivatives and catalysts.
Biology
In biological research, the compound can be used as a probe for studying sulfonation pathways and enzyme activities related to sulfonate metabolism.
Medicine
Industry
In industrial applications, the compound can serve as a surfactant, dispersant, or catalyst in various chemical processes.
作用機序
The compound exerts its effects primarily through its sulfonate groups, which can interact with various molecular targets, including enzymes and receptors. The chromen structures may also participate in redox reactions, contributing to the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
Sodium dodecyl sulfate: A common surfactant with a simpler structure.
Sodium lignosulfonate: A sulfonated lignin derivative used in industrial applications.
Sodium polystyrene sulfonate: A polymeric sulfonate used in medical and industrial applications.
Uniqueness
Octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate is unique due to its complex structure, high degree of sulfonation, and potential for diverse chemical reactions and applications.
特性
分子式 |
C33H16Na8O38S8 |
|---|---|
分子量 |
1460.9 g/mol |
IUPAC名 |
octasodium;[2-(3,4-disulfonatooxyphenyl)-5-[3-[2-(3,4-disulfonatooxyphenyl)-4-oxo-3,7-disulfonatooxychromen-5-yl]oxypropoxy]-4-oxo-3-sulfonatooxychromen-7-yl] sulfate |
InChI |
InChI=1S/C33H24O38S8.8Na/c34-28-26-22(10-16(64-72(36,37)38)12-24(26)62-30(32(28)70-78(54,55)56)14-2-4-18(66-74(42,43)44)20(8-14)68-76(48,49)50)60-6-1-7-61-23-11-17(65-73(39,40)41)13-25-27(23)29(35)33(71-79(57,58)59)31(63-25)15-3-5-19(67-75(45,46)47)21(9-15)69-77(51,52)53;;;;;;;;/h2-5,8-13H,1,6-7H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56)(H,57,58,59);;;;;;;;/q;8*+1/p-8 |
InChIキー |
OQGDCSGFGDDXGZ-UHFFFAOYSA-F |
正規SMILES |
C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C=C(C=C3OCCCOC4=CC(=CC5=C4C(=O)C(=C(O5)C6=CC(=C(C=C6)OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B13433539.png)
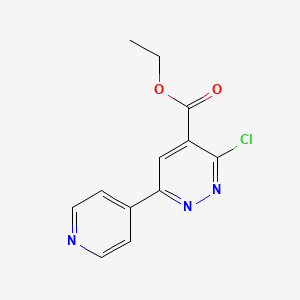
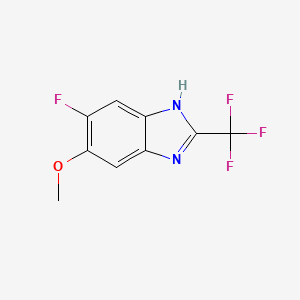
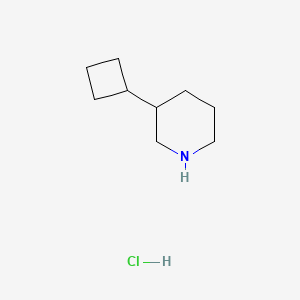
![1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(octahydro-2-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-3-quinolinecarboxylic Acid](/img/structure/B13433569.png)
![2-[2-[2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[[18-[(2-methylpropan-2-yl)oxy]-18-oxooctadecanoyl]amino]-5-oxopentanoyl]amino]ethoxy]ethoxy]acetic acid](/img/structure/B13433570.png)
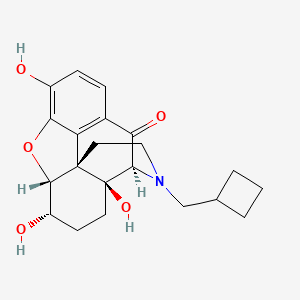
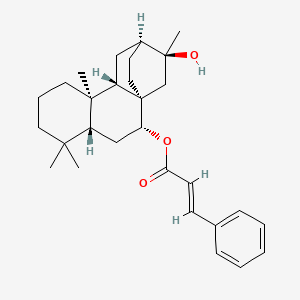
![(S)-(1R,3r,5S)-8-Isopropyl-8-azabicyclo[3.2.1]octan-3-yl 3-Acetoxy-2-phenylpropanoate](/img/structure/B13433590.png)
![3-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B13433596.png)
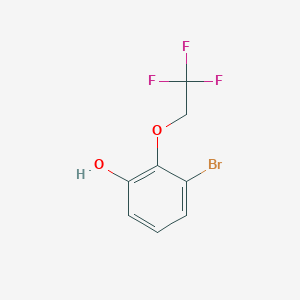
![(2S)-2-amino-5-[[4-oxo-5-[(2S,3R)-2,3,4-trihydroxybutyl]imidazolidin-2-ylidene]amino]pentanoic acid](/img/structure/B13433613.png)
